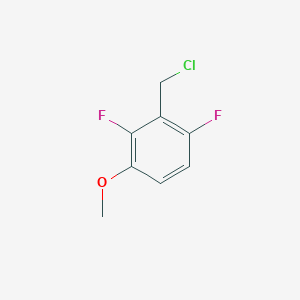

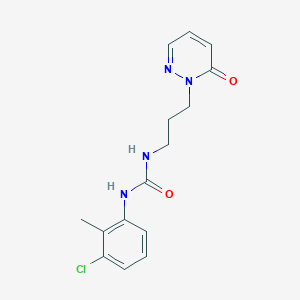

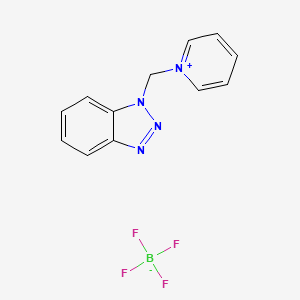

Potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3KN2O3 and a molecular weight of 166.18 . It appears as a white to almost white powder or crystal .

Physical And Chemical Properties Analysis

Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 166.18 . The compound appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis : A study by Barros et al. (2014) described the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, a class to which our compound of interest belongs, using carboxylic acid esters and arylamidoximes in the presence of potassium carbonate. This process was efficiently carried out in a microwave oven without any solvent, showcasing a novel approach to synthesizing these compounds (Barros et al., 2014).

- One-Pot Synthesis : Amarasinghe et al. (2006) reported a one-pot synthesis of 1,2,4-oxadiazoles, including variants similar to our compound of interest. This synthesis utilized the condensation of carboxylic acid esters and amidoximes in the presence of potassium carbonate, demonstrating a simplified method for producing these compounds (Amarasinghe et al., 2006).

Biological Activities

- Antibacterial and Antiprotozoal Activities : Ghattas et al. (1982) and Dürüst et al. (2012) explored the synthesis of certain 1,2,4-oxadiazole derivatives, showing their potential antibacterial and anti-protozoal activities. These studies indicate the possible use of such compounds in developing new therapeutic agents (Ghattas et al., 1982); (Dürüst et al., 2012).

Synthetic Applications

- Synthetic Routes for Heterocyclic Compounds : The research by Zayed et al. (1984), Bijev and Prodanova (2007), and Abbas et al. (2017) illustrate various synthetic routes involving 1,2,4-oxadiazoles. These studies provide insights into the chemical versatility and applications of these compounds in synthesizing new heterocyclic structures (Zayed et al., 1984); (Bijev & Prodanova, 2007); (Abbas et al., 2017).

Cytotoxic Activity

- Antiproliferative Effects : The study by Barros et al. (2014) also evaluated the antiproliferative activities of synthesized 1,2,4-oxadiazoles against different human cell lines. This highlights the potential of these compounds in cancer research and treatment (Barros et al., 2014).

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in water could potentially influence its distribution in the body and its interaction with its targets . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and activity.

Eigenschaften

IUPAC Name |

potassium;5-(1-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)9-12-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIMCLEAVKCEL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC(=NO2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B2816707.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2816724.png)

![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)